molecular formula C15H10NNaO2S B1405723 Sodium 2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]acetate CAS No. 1803595-72-3

Sodium 2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]acetate

Cat. No.: B1405723
CAS No.: 1803595-72-3
M. Wt: 291.3 g/mol
InChI Key: XMTUDYXGFRTRGZ-UHFFFAOYSA-M
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Description

Sodium 2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]acetate ( 1803595-72-3) is a chemical compound intended for research and experimental purposes exclusively . This product is strictly For Research Use Only and is not approved for use in humans, animals, or for any diagnostic, therapeutic, or personal applications. The thiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological potential . In particular, molecular hybrids incorporating thiazole and naphthalene rings are of significant interest in neuroscience research. Thiazole-based compounds have been extensively investigated as central nervous system (CNS) active agents and are recognized for their ability to contribute to the development of cholinesterase inhibitors . The naphthalene moiety is a common hydrophobic pharmacophore that can enhance interactions with biological targets; for instance, a structurally related compound featuring a naphthalen-2-yl-thiazole group was identified as an effective acetylcholinesterase (AChE) inhibitor in a series of thiazolyl-pyrazoline derivatives . Researchers value this compound for generating new chemical entities with potential application in the study of neurodegenerative diseases. Its physicochemical properties are consistent with compounds that exhibit reasonable oral bioavailability, as predicted by rules such as Lipinski's Rule of Five .

Properties

IUPAC Name

sodium;2-(4-naphthalen-1-yl-1,3-thiazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2S.Na/c17-15(18)8-14-16-13(9-19-14)12-7-3-5-10-4-1-2-6-11(10)12;/h1-7,9H,8H2,(H,17,18);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMTUDYXGFRTRGZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10NNaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]acetate typically involves the reaction of 2-bromoacetic acid with 4-(naphthalen-1-yl)-1,3-thiazole in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated by precipitation and recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and purification systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation : Can be oxidized to form sulfoxides or sulfones.
  • Reduction : Reduction can convert the thiazole ring into a thiazolidine ring.
  • Substitution : The acetate group can be substituted with other functional groups via nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.

Chemistry

Sodium 2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]acetate serves as a building block in organic synthesis, particularly in the development of complex organic molecules. Its unique structure allows it to participate in various coupling reactions that are essential for constructing intricate chemical architectures.

Biology

In biological research, this compound is being investigated for its potential bioactive properties. Studies have shown that it may exhibit:

  • Antimicrobial Activity : Preliminary assays indicate that it has inhibitory effects against certain bacterial strains.
  • Anti-inflammatory Properties : Research is ongoing to explore its efficacy in modulating inflammatory pathways.

Medicine

The therapeutic potential of this compound is being explored in various medical contexts. Its interactions with biological targets suggest potential applications in treating diseases characterized by inflammation and infection.

Industry

In industrial applications, this compound is utilized in the formulation of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other chemical formulations where specific performance characteristics are required.

Mechanism of Action

The mechanism of action of Sodium 2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The thiazole ring is known to interact with metal ions and proteins, influencing their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents on Thiazole Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Sodium 2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]acetate 4-(naphthalen-1-yl) C₁₅H₁₂NNaO₂S ~301.3 (calculated) Enhanced lipophilicity (naphthyl group); potential for protein binding and membrane permeability
Sodium 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetate (CAS 1209660-82-1) 4-(4-chlorophenyl) C₁₁H₈ClNO₂S·Na ~283.7 (calculated) Chlorine substituent increases electronegativity; may improve metabolic stability
Sodium 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate 4-(trifluoromethyl) C₅H₃F₃NNaO₂S ~220.1 (calculated) Trifluoromethyl group enhances electron-withdrawing effects; potential enzyme inhibition
Sodium 2-(5-chloro-1,3-thiazol-2-yl)acetate (CAS 1803610-24-3) 5-chloro C₅H₃ClNNaO₂S 199.59 Chlorine at 5-position modifies electronic profile; used as a versatile synthetic scaffold
Sodium 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetate (CAS 1155374-90-5) 4-(4-fluorophenyl) C₁₁H₈FNO₂S·Na ~267.2 (calculated) Fluorine improves bioavailability and binding affinity; common in antiviral research
Sodium 2-[3-methoxyphenyl)-1,3-thiazol-4-yl]acetate (CAS 1011426-50-8) 3-methoxyphenyl at thiazol-4-yl C₁₂H₁₀NNaO₃S 271.27 Methoxy group increases solubility; electron-donating effects may alter reactivity

Structural and Electronic Comparisons

  • Naphthalene vs. Phenyl Substituents : The naphthalene group in the target compound provides greater hydrophobicity and steric bulk compared to phenyl or halogenated phenyl analogs (e.g., 4-chlorophenyl in ). This enhances interactions with hydrophobic protein pockets but may reduce solubility .
  • Sodium Carboxylate vs. Neutral Forms: Sodium salts (e.g., ) generally exhibit higher aqueous solubility than their carboxylic acid counterparts, facilitating formulation for intravenous or oral delivery.

Physicochemical Properties

  • Solubility: Sodium salts (e.g., ) are typically more water-soluble than neutral analogs. For instance, Sodium 2-(5-chloro-1,3-thiazol-2-yl)acetate is explicitly noted for its use in aqueous solutions .
  • Stability : Halogenated derivatives (e.g., 4-chlorophenyl in ) may exhibit greater thermal and oxidative stability due to the electronegativity of substituents.

Biological Activity

Sodium 2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]acetate is a chemical compound that has garnered interest in various fields due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

  • Molecular Formula : C15H10NNaO2S
  • Molecular Weight : 291.31 g/mol
  • CAS Number : 1803595-72-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiazole ring structure allows for binding with metal ions and proteins, influencing their activity. This compound has been investigated for its potential anti-inflammatory and antimicrobial properties, as well as its role in cancer treatment.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In one study, the compound was tested against various bacterial strains using the agar diffusion method, showing effective inhibition zones compared to standard antibiotics.

Anticancer Potential

The compound's anticancer properties have been evaluated in several studies. For example, thiazole derivatives have been linked to cytotoxic effects on cancer cell lines. A structure-activity relationship (SAR) analysis revealed that modifications in the thiazole and phenyl rings can enhance the cytotoxicity against specific cancer cells.

CompoundCell LineIC50 (µg/mL)
This compoundA4311.98 ± 1.22
Similar Thiazole DerivativeHT29< 0.5

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines in macrophages. This suggests a potential role in treating inflammatory diseases.

Study on Anticancer Activity

A notable study published in MDPI investigated various thiazole derivatives for their anticancer properties. The results indicated that this compound demonstrated significant cytotoxicity against A431 and Jurkat cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .

Antibacterial Screening

In another study assessing the antibacterial efficacy of thiazole compounds, this compound was found to possess superior activity against resistant bacterial strains when compared to conventional antibiotics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Sodium 2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]acetate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via copper-catalyzed 1,3-dipolar cycloaddition between a naphthalene-containing alkyne and a thiazole-derived azide. For example, a similar protocol involves reacting (prop-2-yn-1-yloxy)naphthalene with 2-azido-N-phenylacetamide derivatives in a tert-butanol/water solvent system (3:1) at room temperature, using Cu(OAc)₂ (10 mol%) as a catalyst. Reaction progress is monitored via TLC (hexane:ethyl acetate = 8:2), followed by extraction and recrystallization . Optimization may involve adjusting solvent polarity, catalyst loading, or reaction time to improve yield.

Q. How is spectroscopic characterization (IR, NMR, HRMS) employed to confirm the structure of this compound?

  • Methodological Answer :

  • IR : Key peaks include C=O stretching (~1670 cm⁻¹), aromatic C=C (~1590 cm⁻¹), and C–N/C–O vibrations (~1250–1300 cm⁻¹) .
  • NMR : ¹H NMR in DMSO-d₆ shows distinct signals for the thiazole methylene group (~5.4 ppm, s) and naphthalene protons (7.2–8.4 ppm, multiplet). ¹³C NMR confirms carbonyl carbons (~165 ppm) and aromatic carbons (~120–140 ppm) .
  • HRMS : Calculated [M+H]⁺ values (e.g., 404.1359 for a nitro-substituted analog) are matched with experimental data to validate molecular integrity .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (e.g., using a Bruker SMART APEXII CCD diffractometer) provides precise bond lengths, angles, and torsion angles. For example, monoclinic (P2₁/c) crystal systems with unit cell parameters (a = 5.2668 Å, b = 13.0861 Å, c = 18.5373 Å, β = 105.64°) confirm molecular packing and hydrogen-bonding networks. ORTEP-3 software visualizes thermal ellipsoids and disorder, critical for validating stereoelectronic effects .

Q. What computational approaches are suitable for analyzing electronic properties or reaction mechanisms involving this compound?

  • Methodological Answer :

  • DFT/Hartree-Fock : Used to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential surfaces, and charge distribution. For example, studies on analogous thiazole-acetamide derivatives employ Gaussian09 with B3LYP/6-311G(d,p) basis sets .
  • Multiwfn : A wavefunction analyzer evaluates electron localization function (ELF), localized orbital locator (LOL), and bond order analysis to probe bonding interactions and aromaticity .

Q. How can conflicting spectroscopic and crystallographic data be reconciled during structural validation?

  • Methodological Answer : Discrepancies (e.g., unexpected NMR shifts vs. X-ray bond lengths) are resolved by:

  • Multi-technique validation : Cross-referencing IR, NMR, and HRMS data with SCXRD-derived metrics.
  • SHELX refinement : Adjusting thermal parameters and occupancy rates to account for disorder or dynamic effects in the crystal lattice .
  • Solvent effect modeling : Using COSMO-RS to simulate solvent-induced conformational changes that may alter spectroscopic profiles .

Data Contradiction Analysis

Q. How to address inconsistencies in reaction yields when scaling up synthesis?

  • Methodological Answer : Lower yields at larger scales often stem from inefficient mixing or heat dissipation. Solutions include:

  • Flow chemistry : Continuous reactors improve mass/heat transfer for copper-catalyzed cycloadditions.
  • In situ monitoring : ReactIR or PAT (Process Analytical Technology) tracks intermediate formation, enabling real-time adjustments .

Methodological Tables

Technique Application Key Parameters Reference
SCXRD (SHELXL)Structural refinementR-factor < 0.05, data-to-parameter ratio > 15
MultiwfnElectron density topologyELF > 0.75 (localized electrons)
¹H/¹³C NMRConformational analysisDMSO-d₆ solvent, 400–600 MHz

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]acetate
Reactant of Route 2
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Sodium 2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.